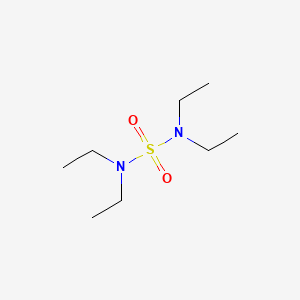
3-Chloro-5-fluorobenzylamine
Übersicht
Beschreibung
3-Chloro-5-fluorobenzylamine is a chemical compound with the molecular formula C7H7ClFN . It is used in proteomics research . It has been used in the synthesis of substituted amino-sulfonamide protease inhibitors .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluorobenzylamine consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a benzylamine group . The InChI code for this compound is1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 . Physical And Chemical Properties Analysis
3-Chloro-5-fluorobenzylamine is a liquid at room temperature and should be stored in a refrigerator . It has a molecular weight of 159.59 .Wissenschaftliche Forschungsanwendungen
Pharmacology: Drug Synthesis and Development
3-Chloro-5-fluorobenzylamine is utilized in pharmacology for the synthesis of various pharmaceutical compounds. Its structure serves as a building block in the development of new drugs, particularly due to the presence of chloro and fluoro groups which can enhance the biological activity of pharmaceuticals . The compound’s ability to act as a precursor in the formation of more complex molecules makes it valuable in drug discovery and design.
Material Science: Advanced Material Fabrication
In material science, 3-Chloro-5-fluorobenzylamine is used in the fabrication of advanced materials. Its chemical properties allow for the creation of polymers and coatings with specific characteristics, such as increased resistance to heat or chemical degradation . Researchers can modify the compound to produce materials with desired properties for various industrial applications.
Chemical Synthesis: Intermediate for Complex Molecules
As an intermediate in chemical synthesis, 3-Chloro-5-fluorobenzylamine is instrumental in the production of complex organic molecules . Its reactivity with other chemical entities enables the formation of diverse chemical structures, which are essential in synthetic chemistry for producing a wide range of chemicals used in different sectors, including agriculture, manufacturing, and healthcare.
Biochemistry: Enzyme Inhibition and Protein Interaction
In biochemistry, this compound is explored for its potential role in enzyme inhibition and protein interaction studies . The fluorine atom, in particular, is known for its bioisosteric qualities, which can mimic the hydrogen bond interactions in biological systems, making it a useful tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Environmental Science: Pollutant Degradation
3-Chloro-5-fluorobenzylamine may also have applications in environmental science, particularly in the study of pollutant degradation processes . Researchers can use it to understand the breakdown of similar compounds in the environment and to develop methods for the remediation of chlorinated and fluorinated contaminants.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 3-Chloro-5-fluorobenzylamine can be used as a standard or reference compound in chromatographic and spectroscopic methods . Its unique chemical signature allows for the calibration of instruments and the development of analytical techniques for the detection and quantification of related compounds in various samples.
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-chloro-5-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCYOVBALKWQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238152 | |
| Record name | Benzenemethanamine, 3-chloro-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorobenzylamine | |
CAS RN |
90390-33-3 | |
| Record name | Benzenemethanamine, 3-chloro-5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-chloro-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)







